10-[(Z)-1-(2,3-Dichlorophenyl)methylidene]-7-(2-thienyl)-5,7-dihydro-6H-benzo[H][1,3]thiazolo[2,3-B]quinazolin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[(Z)-1-(2,3-Dichlorophenyl)methylidene]-7-(2-thienyl)-5,7-dihydro-6H-benzo[H][1,3]thiazolo[2,3-B]quinazolin-9-one is a complex organic compound featuring a unique structure that integrates multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(Z)-1-(2,3-Dichlorophenyl)methylidene]-7-(2-thienyl)-5,7-dihydro-6H-benzo[H][1,3]thiazolo[2,3-B]quinazolin-9-one typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Thiazole Ring: This step involves the reaction of a substituted benzaldehyde with thiourea under acidic conditions to form the thiazole ring.
Quinazolinone Formation: The thiazole intermediate is then reacted with an appropriate anthranilic acid derivative to form the quinazolinone structure.
Final Coupling Reaction: The final step involves the coupling of the quinazolinone-thiazole intermediate with a 2,3-dichlorobenzaldehyde derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
10-[(Z)-1-(2,3-Dichlorophenyl)methylidene]-7-(2-thienyl)-5,7-dihydro-6H-benzo[H][1,3]thiazolo[2,3-B]quinazolin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 10-[(Z)-1-(2,3-Dichlorophenyl)methylidene]-7-(2-thienyl)-5,7-dihydro-6H-benzo[H][1,3]thiazolo[2,3-B]quinazolin-9-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for the treatment of various diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure allows for the fine-tuning of these properties for specific applications.
Mechanism of Action
The mechanism of action of 10-[(Z)-1-(2,3-Dichlorophenyl)methylidene]-7-(2-thienyl)-5,7-dihydro-6H-benzo[H][1,3]thiazolo[2,3-B]quinazolin-9-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 10-(1,3-Benzodioxol-5-ylmethylene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[H][1,3]thiazolo[2,3-B]quinazolin-9-one
- 10-(4-Methoxyphenyl)methylidene-7-(2-thienyl)-5,7-dihydro-6H-benzo[H][1,3]thiazolo[2,3-B]quinazolin-9-one
Uniqueness
10-[(Z)-1-(2,3-Dichlorophenyl)methylidene]-7-(2-thienyl)-5,7-dihydro-6H-benzo[H][1,3]thiazolo[2,3-B]quinazolin-9-one is unique due to its specific combination of functional groups and the resulting chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H16Cl2N2OS2 |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
(14Z)-14-[(2,3-dichlorophenyl)methylidene]-11-thiophen-2-yl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C25H16Cl2N2OS2/c26-18-8-3-6-15(21(18)27)13-20-24(30)29-23(19-9-4-12-31-19)17-11-10-14-5-1-2-7-16(14)22(17)28-25(29)32-20/h1-9,12-13,23H,10-11H2/b20-13- |
InChI Key |
HOAYLMPKDRYONQ-MOSHPQCFSA-N |
Isomeric SMILES |
C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CS5)C(=O)/C(=C/C6=C(C(=CC=C6)Cl)Cl)/S4 |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CS5)C(=O)C(=CC6=C(C(=CC=C6)Cl)Cl)S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.